2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3,N-diphenyl-propionamide
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Overview
Description
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3,N-diphenyl-propionamide is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3,N-diphenyl-propionamide typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3,N-diphenyl-propionamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3,N-diphenyl-propionamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3,N-diphenyl-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3,N-diphenyl-propionamide include:
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride: Used in similar synthetic applications but with different reactivity due to the presence of a chloride group.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: This compound has different substituents, leading to varied biological activities.
2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: Another phthalimide derivative with distinct chemical properties and applications.
Properties
Molecular Formula |
C23H18N2O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N,3-diphenylpropanamide |
InChI |
InChI=1S/C23H18N2O3/c26-21(24-17-11-5-2-6-12-17)20(15-16-9-3-1-4-10-16)25-22(27)18-13-7-8-14-19(18)23(25)28/h1-14,20H,15H2,(H,24,26) |
InChI Key |
FBPYALJUAXZHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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